molecular formula C16H16FN5O4S B2637819 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 920466-96-2

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2637819
CAS No.: 920466-96-2
M. Wt: 393.39
InChI Key: FUKJYVKVHFSIDM-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a combination of a fluorophenyl group, a tetrazole ring, and a dimethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide, which is then cyclized to form the tetrazole ring. This intermediate is then coupled with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the azide formation and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide
  • N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide
  • N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzamides

Uniqueness

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both a fluorophenyl group and a tetrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O4S/c1-25-13-6-7-14(26-2)15(9-13)27(23,24)18-10-16-19-20-21-22(16)12-5-3-4-11(17)8-12/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKJYVKVHFSIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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